1-(2-bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride
Description
1-(2-Bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride is a halogen-substituted aryl methanamine derivative. Its molecular formula is C₇H₇BrClFNH₂·HCl, with a molecular weight of approximately 263.9 g/mol. The compound features a phenyl ring substituted with bromine (2-position), chlorine (3-position), and fluorine (6-position), followed by a methylamine group and a hydrochloride salt.
Properties
IUPAC Name |
(2-bromo-3-chloro-6-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-7-4(3-11)6(10)2-1-5(7)9;/h1-2H,3,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFBBRNQXPKYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination of 2-bromo-3-chloro-6-fluorobenzaldehyde with ammonium acetate or aqueous ammonia in the presence of a reducing agent represents a direct route to the target amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts (e.g., Pd/C) are commonly employed for this transformation.
Procedure and Optimization
Challenges and Mitigation
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Regioselectivity : Competing side reactions (e.g., over-reduction to alcohols) are minimized by using NaBH3CN instead of stronger reductants like LiAlH4.
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Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted aldehyde and byproducts.
Catalytic Reduction of 2-Bromo-3-chloro-6-fluorobenzamide
Borane-Mediated Amide Reduction
Transition metal-free reduction of 2-bromo-3-chloro-6-fluorobenzamide using pinacolborane (HBPin) and a borane catalyst (e.g., B(C6F5)3) offers a high-yielding, scalable alternative.
Experimental Protocol
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Amide Synthesis :
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Reduction Step :
Advantages Over Traditional Methods
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Catalyst Efficiency : B(C6F5)3 enables turnover numbers (TON) >50, reducing catalyst loadings compared to Pd-based systems.
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Functional Group Tolerance : Halogen substituents remain intact under these mild conditions.
Nitrile Reduction via Lithium Aluminum Hydride
Two-Step Synthesis from Benzonitrile
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Nitrile Preparation :
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Reduction to Amine :
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The nitrile (1 eq) is treated with LiAlH4 (3 eq) in THF under reflux for 6 hours.
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The free amine is isolated as the hydrochloride salt by HCl gas bubbling in diethyl ether.
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Yield : 60–68% after purification.
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Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Reductive Amination | Benzaldehyde derivative | NaBH3CN | 65–72 | ≥98 | Moderate |
| Amide Reduction | Benzamide derivative | HBPin/B(C6F5)3 | 89–92 | ≥99 | High |
| Nitrile Reduction | Benzonitrile derivative | LiAlH4 | 60–68 | ≥95 | Low |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substituted phenyl derivatives.
- Imines and amines from oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Activity
Research has demonstrated that compounds similar to 1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride exhibit potent activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and cognitive functions. Studies indicate that modifications to the halogen substituents can significantly influence the binding affinity and selectivity of these compounds. For instance, a compound with a similar structure showed an EC50 value of 14 nM at the 5-HT2C receptor, indicating strong potential for treating mood disorders .
Case Study: Hyperlocomotion and Cognition Models
In experimental models, this compound was tested for its ability to modulate hyperlocomotion induced by amphetamines. The results showed that doses of 20 mg/kg effectively normalized locomotor activity in treated mice, suggesting its potential as a therapeutic agent for conditions characterized by hyperactivity . Additionally, it was found to restore prepulse inhibition (PPI) disrupted by amphetamines, further supporting its role in cognitive enhancement.
Cancer Therapeutics
Inhibition of EED
The compound has been explored as part of a new class of cancer therapeutics targeting embryonic ectoderm development (EED). Compounds designed with similar structural motifs have shown IC50 values as low as 18 nM against EED, indicating their potential efficacy in inhibiting tumor growth. This mechanism is particularly relevant in cancers where EED plays a critical role in cell proliferation and survival .
Antiviral Applications
Flavivirus Inhibition
Recent studies have identified that derivatives of compounds resembling 1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride exhibit antiviral properties against flaviviruses such as Zika and dengue. The inhibitory activities were significantly enhanced by specific modifications to the phenyl ring, demonstrating that structural variations can lead to improved antiviral efficacy . For example, replacing bromine with other substituents increased the activity against viral proteases by several folds.
Structure-Activity Relationship Studies
Optimization of Binding Affinity
The introduction of halogen groups such as fluorine and chlorine has been shown to optimize binding affinity for various biological targets. Detailed structure-activity relationship (SAR) studies have elucidated how these modifications influence both potency and selectivity across different receptor types . For instance, the presence of a fluorine atom at certain positions on the phenyl ring has been linked to enhanced receptor binding properties.
Data Tables
| Compound | Target Receptor | EC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | 5-HT2C | 14 | Moderate over 5-HT2A |
| Compound B | EED | 18 | High |
| Compound C | Flavivirus Protease | 0.52 | Very High |
Mechanism of Action
The mechanism of action of 1-(2-bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with structurally related halogenated phenyl methanamine hydrochlorides:
Key Observations:
Halogen Diversity : The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from simpler analogs like (3-bromo-2-fluorophenyl)methanamine HCl, which lacks a chlorine substituent .
Molecular Weight : The target’s higher molecular weight (~263.9 vs. 241.0 in ’s compound) reflects its additional chlorine atom and fluorine substituent.
Crystallography:
- Programs like SHELXL and ORTEP-3 () are critical for resolving crystal structures of such compounds. The target’s multiple halogens may complicate crystallographic analysis due to heavy-atom effects, necessitating advanced refinement tools .
Biological Activity
1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : 1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride
- Molecular Formula : C7H8BrClFN
- Molecular Weight : 240.5 g/mol
- CAS Number : 1214376-83-6
The biological activity of 1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The halogenated phenyl group enhances the compound's ability to bind to specific sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The presence of halogens (bromine, chlorine, and fluorine) may enhance binding affinity to active sites on enzymes, leading to altered catalytic activity.
- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Several studies have investigated the biological activities associated with this compound, focusing on its potential as an anticancer agent and its effects on various cell lines.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| Similar Halogenated Compounds | HCT116 (colon cancer) | 5.0 | Cell cycle arrest |
The IC50 values suggest that the compound could induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression.
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with 1-(2-bromo-3-chloro-6-fluorophenyl)methanamine hydrochloride resulted in a significant reduction in cell viability, with flow cytometry analysis indicating an increase in apoptotic cells.
- Mechanistic Insights : Further investigations revealed that the compound may inhibit specific signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, contributing to its anticancer effects.
Q & A
Q. Basic
- Conductometric titration : Quantifies chloride content (theoretical: 14.7% Cl).
- FT-IR : Identifies N–H stretching shifts (≈2500–3000 cm) in the hydrochloride form.
- Thermogravimetric analysis (TGA) : Salt forms exhibit higher decomposition temperatures (Δ ≈50°C) than free bases.
- XRD : Distinct crystal patterns confirm salt formation .
When observing unexpected bioactivity in analogues, how should researchers investigate structure-activity relationships (SAR)?
Q. Advanced
- Systematic SAR : Synthesize derivatives with single-substituent variations (e.g., Br → H or F).
- Molecular docking : Predict binding to targets (e.g., serotonin receptors) using AutoDock Vina.
- Surface plasmon resonance (SPR) : Measures binding kinetics (, ).
- QSAR models : Incorporate Hammett σ constants and steric parameters to rationalize electronic effects .
What stability considerations are critical for storing this compound, and how should decomposition be monitored?
Q. Basic
- Storage : Under argon at −20°C to prevent hygroscopic degradation.
- Monitoring : Periodic HPLC to track degradants (e.g., free amine formation).
- Accelerated stability studies : 40°C/75% RH for 4 weeks predicts shelf life.
- Karl Fischer titration : Quantifies moisture uptake (<0.1% w/w) .
How can contradictory results in receptor binding assays between similar halogenated amines be methodologically addressed?
Q. Advanced
- Assay standardization : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and incubation times.
- Fluorescent polarization : Detects binding kinetics across pH ranges.
- Batch validation : LC-MS confirms compound purity (e.g., ≥98%).
- Cross-cell line comparisons : HEK293 vs. CHO cells identify assay-specific artifacts .
What solvent systems are optimal for recrystallizing this compound to achieve pharmaceutical-grade purity?
Q. Basic
- Ethanol/water (3:1 v/v) : High recovery (≈85%) with minimal impurities.
- Acetone/hexane gradients : Slow crystallization yields larger crystals.
- Hot-stage microscopy : Optimizes cooling rates to avoid amorphous phases.
- XRPD : Confirms polymorph consistency post-recrystallization .
What experimental designs effectively isolate the impact of individual halogens (Br, Cl, F) on pharmacokinetic properties?
Q. Advanced
- Isosteric analogues : Replace halogens with hydrogen or methyl groups.
- logP determination : Shake-flask method quantifies lipophilicity changes.
- Metabolic stability : Liver microsomes assay tracks CYP450-mediated degradation.
- Caco-2 assays : Measure membrane permeability differences.
- Deuterated analogs : LC-MS/MS tracks specific metabolic pathways in ADME studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
